5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c1-2-5-11(6-3-1)12-10-22-15(17-12)9-14-18-16(19-20-14)13-7-4-8-21-13/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKDBFTYOUKXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene-2-carboximidamide with Chloroacetyl Chloride
A modified method from and involves reacting thiophene-2-carboximidamide (A) with chloroacetyl chloride in the presence of triethylamine (TEA) to form the intermediate 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbonyl chloride (B) .
Procedure :
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Dissolve A (1.0 equiv) in anhydrous dichloromethane (DCM).
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Add TEA (2.5 equiv) dropwise under nitrogen.
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Introduce chloroacetyl chloride (1.2 equiv) at 0°C, then warm to room temperature.
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Stir for 12 h, extract with DCM, wash with brine, and dry over Na₂SO₄.
Characterization :
Hydrazinolysis and Cyclization with Carbon Disulfide
Intermediate B is treated with hydrazine hydrate to yield 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbohydrazide (C) , followed by cyclization with carbon disulfide (CS₂) in ethanolic KOH:
Procedure :
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Reflux B (1.0 equiv) with hydrazine hydrate (3.0 equiv) in ethanol for 6 h.
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Filter and recrystallize C from ethanol.
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React C with CS₂ (1.5 equiv) in 10% ethanolic KOH under reflux for 10 h.
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Acidify with HCl to precipitate 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-thiol (D) .
Characterization :
Synthesis of 4-Phenyl-1,3-thiazole-2-methanol
Hantzsch Thiazole Synthesis
The thiazole moiety is synthesized via reaction of 2-bromoacetophenone with thiourea:
Procedure :
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Reflux 2-bromoacetophenone (1.0 equiv) and thiourea (1.1 equiv) in ethanol for 4 h.
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Cool, filter, and recrystallize to obtain 4-phenyl-1,3-thiazol-2-amine (E) .
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Diazotize E with NaNO₂/HCl, then reduce with SnCl₂ to yield 4-phenyl-1,3-thiazole-2-methanol (F) .
Characterization :
Coupling of Oxadiazole and Thiazole Fragments
Alkylation of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol with Thiazole-Methyl Bromide
Intermediate D undergoes alkylation with 2-(bromomethyl)-4-phenyl-1,3-thiazole (G) (synthesized by treating F with PBr₃):
Procedure :
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Dissolve D (1.0 equiv) and G (1.2 equiv) in dry acetone.
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Add K₂CO₃ (2.0 equiv) and stir at 50°C for 8 h.
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Filter, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Characterization :
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¹H NMR (400 MHz, CDCl₃) : δ 4.45 (s, 2H, CH₂), 7.32–7.89 (m, 8H, Ar-H).
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HRMS (ESI) : m/z calcd for C₁₇H₁₂N₃O₂S₂ [M+H]⁺: 370.0345; found: 370.0342.
Alternative Route: One-Pot Tandem Cyclization
Room-Temperature Cyclodehydration Using TBAF
A method adapted from employs tetrabutylammonium fluoride (TBAF) to facilitate cyclodehydration of O-acylamidoxime (H) at ambient temperature:
Procedure :
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Prepare H by reacting thiophene-2-carboxamide with hydroxylamine.
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Treat H with TBAF (1.2 equiv) in THF for 2 h.
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Add 2-(chloromethyl)-4-phenyl-1,3-thiazole (G) and stir for 12 h.
Characterization :
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: 5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole can
Biological Activity
5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 325.4 g/mol. The compound features a five-membered oxadiazole ring fused with thiazole and thiophene moieties, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of:
- Anticancer Activity
- Antimicrobial Activity
- Anti-inflammatory Effects
Anticancer Activity
Research indicates that derivatives containing the oxadiazole ring exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) with varying IC50 values.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 15.63 | Apoptosis induction |
| 5b | HepG2 | 10.38 | Cell cycle arrest |
In a comparative study, the oxadiazole derivatives demonstrated higher cytotoxicity than conventional chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the thiazole and thiophene rings enhances its effectiveness against various bacterial and fungal strains. For example:
- Bacterial Activity : Compounds with the oxadiazole scaffold have shown promising results against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds were found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their role in managing inflammatory diseases .
Case Studies and Research Findings
- Anticancer Studies : A study by Dhumal et al. (2016) synthesized a series of oxadiazole derivatives that exhibited significant inhibition against Mycobacterium bovis BCG, demonstrating the potential for dual anticancer and anti-tubercular activities .
- Molecular Docking Studies : Molecular docking studies have indicated strong binding affinities between these compounds and critical enzymes involved in cancer metabolism, enhancing their therapeutic potential .
- Synthesis and Characterization : The synthesis of this compound involves multi-step reactions starting from thiazole derivatives and thiophene precursors. Characterization through IR spectroscopy and NMR confirmed the structure and purity of the synthesized products .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases. In particular, its ability to target specific pathways related to cancer cell survival marks it as a promising agent in cancer therapy .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Research has shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
Materials Science
Organic Electronics
The unique electronic properties of 5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) has been explored due to its ability to function as an electron transport layer. Studies have reported improved efficiency and stability in devices utilizing this compound .
Photovoltaic Devices
In addition to OLEDs, this compound has been studied for its role in organic photovoltaic (OPV) cells. Its properties allow for effective charge transport and light absorption, contributing to enhanced energy conversion efficiencies in solar cells .
Agricultural Chemistry
Pesticidal Activity
The compound's potential as a pesticide has been evaluated in various studies. It has shown effectiveness against a range of pests and pathogens affecting crops. The mechanism involves disrupting cellular processes in target organisms, which can lead to reduced viability and population control .
Herbicidal Properties
Additionally, this compound has been tested for herbicidal activity. Its application can inhibit the growth of unwanted plant species without adversely affecting crop yields, marking it as a valuable tool in modern agriculture .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory | Effective against various pathogens; induces apoptosis |
| Materials Science | OLEDs, OPVs | Enhances efficiency and stability in electronic devices |
| Agricultural Chemistry | Pesticide and herbicide | Reduces pest populations; inhibits weed growth |
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value lower than conventional antibiotics .
- Cancer Cell Apoptosis Induction : Research published in Cancer Letters highlighted that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines through caspase activation pathways .
- Organic Electronics Application : A recent publication in Advanced Functional Materials reported that incorporating this oxadiazole derivative into OLEDs resulted in a 30% increase in luminous efficiency compared to traditional materials used .
Comparison with Similar Compounds
Key Structural Analogues:
- Electronic Effects :
Q & A
Q. What are the established synthetic routes for 5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. Key steps include:
- Thiazole-thiophene coupling : Reacting 4-phenyl-1,3-thiazole-2-carbaldehyde with thiophene-2-carboxylic acid derivatives under acidic conditions to form the oxadiazole core.
- Methylation : Introducing the methyl group via haloalkane substitution (e.g., using iodomethane or bromoethane in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Critical parameters: Reaction time (12–24 hours), temperature (80–100°C), and stoichiometric control of thiol/thione intermediates .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on:
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Apoptosis induction : Caspase-3/7 activation assays (e.g., fluorometric substrates like DEVD-AMC) in cancer cell lines (e.g., T47D breast cancer) .
- Cell cycle analysis : Flow cytometry (propidium iodide staining) to detect G₁ phase arrest .
- Cytotoxicity : MTT assays in multiple cell lines (IC₅₀ calculations) with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize anticancer activity?
Key SAR insights from analogous oxadiazoles include:
- 3-Phenyl substitution : Replacing the phenyl group with pyridyl (e.g., 5-chloropyridin-2-yl) enhances solubility and target affinity .
- 5-Position modifications : Electron-withdrawing groups (e.g., Cl, CF₃) on the thiophene ring improve apoptotic activity (e.g., 1d in : IC₅₀ = 0.8 µM in T47D cells) .
- Methylene linker : Shortening the methylene bridge reduces steric hindrance, improving binding to TIP47 (IGF II receptor target) .
Methodology: Synthesize derivatives via Suzuki coupling or Ullmann reactions, then validate using dose-response assays .
Q. What computational approaches predict the compound’s electronic properties and reactivity?
- DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to compute HOMO-LUMO gaps (e.g., ~4.2 eV for oxadiazole-thiophene systems) and electrostatic potential maps .
- Molecular docking : Use AutoDock Vina to simulate binding to TIP47 (PDB: 1W8P). Key interactions: π-π stacking with Phe154 and hydrogen bonding with Asp92 .
- ADMET prediction : SwissADME for bioavailability (LogP ≈ 3.5) and CNS permeability .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition above 200°C (TGA analysis). Store at 2–8°C in amber vials to prevent photodegradation .
- Solvent compatibility : Stable in DMSO (>6 months at -20°C) but degrades in aqueous buffers (pH < 5) via hydrolysis of the oxadiazole ring .
Handling recommendation: Use inert atmosphere (N₂) during synthesis to avoid oxidation .
Q. Can molecular docking guide the identification of novel biological targets?
Yes. For example:
- TIP47 inhibition : Docking scores (ΔG ≈ -9.2 kcal/mol) correlate with apoptotic activity in MX-1 tumor models .
- Kinase targets : Virtual screening against CDK2 (PDB: 1HCL) reveals hydrophobic interactions with Val18 and Lys33 .
Validation: Compare docking results with SPR (surface plasmon resonance) binding assays .
Q. What strategies improve synthetic yield and scalability?
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes (yield increase: 60% → 85%) .
- Catalytic optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield: >90%) .
- Workup refinement : Adjust pH to 8–9 during precipitation to minimize byproducts (e.g., unreacted thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
